molecular formula C16H21F3O3 B14548541 2-(4-Ethoxybutyl)-2-[4-(trifluoromethyl)phenyl]-1,3-dioxolane CAS No. 61718-93-2

2-(4-Ethoxybutyl)-2-[4-(trifluoromethyl)phenyl]-1,3-dioxolane

Cat. No.: B14548541
CAS No.: 61718-93-2
M. Wt: 318.33 g/mol
InChI Key: FUVZZQSISVAINV-UHFFFAOYSA-N
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Description

2-(4-Ethoxybutyl)-2-[4-(trifluoromethyl)phenyl]-1,3-dioxolane is a complex organic compound characterized by the presence of a dioxolane ring, an ethoxybutyl group, and a trifluoromethyl-substituted phenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-Ethoxybutyl)-2-[4-(trifluoromethyl)phenyl]-1,3-dioxolane typically involves the following steps:

    Formation of the Dioxolane Ring: The dioxolane ring can be synthesized through the reaction of a diol with an aldehyde or ketone under acidic conditions.

    Introduction of the Ethoxybutyl Group: The ethoxybutyl group can be introduced via an alkylation reaction using an appropriate alkyl halide and a base.

    Attachment of the Trifluoromethyl-Substituted Phenyl Group: This step involves the use of a trifluoromethyl-substituted benzene derivative, which can be attached to the dioxolane ring through a Friedel-Crafts alkylation reaction.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. This can include the use of advanced catalysts, optimized reaction conditions, and purification techniques such as chromatography.

Chemical Reactions Analysis

Types of Reactions

2-(4-Ethoxybutyl)-2-[4-(trifluoromethyl)phenyl]-1,3-dioxolane can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents to form corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride to yield alcohols or alkanes.

    Substitution: Nucleophilic substitution reactions can occur at the ethoxybutyl group or the trifluoromethyl-substituted phenyl group.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic medium.

    Reduction: Lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄).

    Substitution: Alkyl halides and bases such as sodium hydroxide (NaOH) or potassium carbonate (K₂CO₃).

Major Products Formed

    Oxidation: Carboxylic acids, ketones.

    Reduction: Alcohols, alkanes.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

2-(4-Ethoxybutyl)-2-[4-(trifluoromethyl)phenyl]-1,3-dioxolane has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis for the development of new compounds.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anti-cancer activities.

    Industry: Utilized in the development of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of 2-(4-Ethoxybutyl)-2-[4-(trifluoromethyl)phenyl]-1,3-dioxolane involves its interaction with specific molecular targets and pathways. The compound may exert its effects through:

    Binding to Receptors: Interaction with specific receptors on cell surfaces, leading to modulation of cellular signaling pathways.

    Enzyme Inhibition: Inhibition of key enzymes involved in metabolic pathways, affecting cellular functions.

    Gene Expression: Modulation of gene expression, leading to changes in protein synthesis and cellular behavior.

Comparison with Similar Compounds

Similar Compounds

  • 2-(4-Methoxybutyl)-2-[4-(trifluoromethyl)phenyl]-1,3-dioxolane
  • 2-(4-Ethoxybutyl)-2-[4-(fluoromethyl)phenyl]-1,3-dioxolane
  • 2-(4-Ethoxybutyl)-2-[4-(trifluoromethyl)phenyl]-1,3-dioxane

Uniqueness

2-(4-Ethoxybutyl)-2-[4-(trifluoromethyl)phenyl]-1,3-dioxolane is unique due to the combination of its ethoxybutyl group and trifluoromethyl-substituted phenyl group, which imparts distinct chemical and physical properties. These features make it a valuable compound for various applications in research and industry.

Properties

CAS No.

61718-93-2

Molecular Formula

C16H21F3O3

Molecular Weight

318.33 g/mol

IUPAC Name

2-(4-ethoxybutyl)-2-[4-(trifluoromethyl)phenyl]-1,3-dioxolane

InChI

InChI=1S/C16H21F3O3/c1-2-20-10-4-3-9-15(21-11-12-22-15)13-5-7-14(8-6-13)16(17,18)19/h5-8H,2-4,9-12H2,1H3

InChI Key

FUVZZQSISVAINV-UHFFFAOYSA-N

Canonical SMILES

CCOCCCCC1(OCCO1)C2=CC=C(C=C2)C(F)(F)F

Origin of Product

United States

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